4-Methoxy-3,5-dimethylpyridine

描述

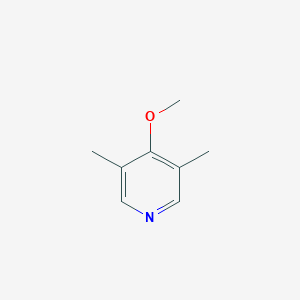

4-Methoxy-3,5-dimethylpyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methoxy group at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylpyridine typically involves the alkylation of 3,5-dimethylpyridine with methanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反应分析

Types of Reactions: 4-Methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Sodium methoxide or other strong bases are used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-Formyl-3,5-dimethylpyridine or 4-carboxy-3,5-dimethylpyridine.

Reduction: 4-Methoxy-3,5-dimethylpiperidine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

4-Methoxy-3,5-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in coordination chemistry and can be used to study enzyme interactions.

Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-Methoxy-3,5-dimethylpyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

3,5-Dimethylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and applications.

4-Methoxypyridine: Lacks the methyl groups, affecting its steric and electronic properties.

2,6-Dimethyl-4-methoxypyridine: Similar structure but with methyl groups at different positions, leading to different chemical behavior.

Uniqueness: 4-Methoxy-3,5-dimethylpyridine is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

生物活性

4-Methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, which influence its chemical reactivity and biological interactions.

The structural formula of this compound is . Its unique arrangement allows for various interactions with biological molecules:

- Hydrogen Bonding : The methoxy group can engage in hydrogen bonding, enhancing interactions with biological targets.

- Metal Coordination : The nitrogen atom in the pyridine ring can coordinate with metal ions, which plays a crucial role in enzyme activity modulation and metal complexation chemistry.

Biological Activities

Research highlights several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

- Role in Drug Design : It serves as a key building block in the synthesis of pharmacologically active compounds, including proton pump inhibitors like Esomeprazole. The compound's structure is integral to the drug's mechanism of action, impacting gastric acid secretion .

Case Study 1: Synthesis and Evaluation in Drug Development

A study explored the synthesis of Esomeprazole from this compound derivatives. The synthesis involved a nucleophilic substitution reaction that yielded high enantioselectivity (ee > 99%) and moderate overall yield (48%). This demonstrates the compound's utility as a precursor in pharmaceutical applications .

Case Study 2: Coordination Chemistry

Research has investigated the use of this compound as part of ligand systems to create metal complexes. These complexes showed structural similarities to copper-thionein cores, which are vital for copper homeostasis in biological systems. This suggests potential applications in biochemistry and materials science.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVILUCDBYYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570780 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447461-23-6 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-methoxy-3,5-dimethylpyridine in drug design, particularly in relation to proton pump inhibitors like Omeprazole and Esomeprazole?

A1: this compound isn't the active component of proton pump inhibitors but serves as a crucial building block in their synthesis. It forms a key structural component of these drugs, specifically the substituted pyridine ring that is linked to the benzimidazole core through a methylsulfinyl bridge. [, , ] This specific structural motif is essential for the drugs' mechanism of action, which involves inhibition of the proton pump (H+/K+-ATPase) in gastric parietal cells, thereby reducing gastric acid secretion.

Q2: How is this compound typically incorporated into the synthesis of these drugs?

A2: The compound, usually in its 2-chloromethyl derivative form (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), reacts with 2-mercapto-5-methoxybenzimidazole through a nucleophilic substitution reaction. [, ] This step forms a thioether intermediate, which is then oxidized to the corresponding sulfoxide, generating the active drug molecule.

Q3: Has this compound been investigated as a potential ligand in metal complexation chemistry?

A3: Yes, researchers have explored its coordination chemistry. For example, a study used this compound as part of a larger ligand system to synthesize mononuclear and polynuclear copper(I) complexes. [] These complexes exhibited structural similarities to the copper-thionein core, a protein involved in copper homeostasis.

Q4: Are there any reported potential genotoxic concerns associated with this compound, particularly in its application within pharmaceutical products?

A4: Yes, the 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, has been identified as a potential genotoxic impurity in Omeprazole drug substances. [] This has led to the development of highly sensitive analytical methods, such as UPLC, to quantify this impurity at trace levels, ensuring drug safety and adherence to regulatory guidelines.

Q5: Beyond proton pump inhibitors, are there other pharmaceutical applications where this compound derivatives are being investigated?

A5: Research has explored incorporating this compound as a substituent in designing novel purine-based inhibitors targeting the heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein implicated in the progression of various cancers. By substituting the hydrophobic moiety of a known Hsp90 inhibitor (BIIB021) with this compound or other five-membered rings, researchers aimed to enhance binding affinity and inhibitory activity against Hsp90.

Q6: Are there any specific advantages of using this compound in organic synthesis, particularly in the context of pharmaceutical development?

A6: One notable advantage is its versatility as a building block for constructing more complex molecules. The presence of the methoxy and methyl substituents on the pyridine ring allows for further chemical modifications, enabling the fine-tuning of physicochemical properties and potential biological activity of the final compounds. []

Q7: What are the common starting materials and synthetic routes employed for preparing this compound?

A7: A common approach involves the multi-step synthesis starting from 2,3,5-trimethylpyridine. [, ] The process typically involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which can then be further converted to the desired 2-chloromethyl derivative.

Q8: Are there any studies investigating the influence of acetic acid on iron complexes containing this compound moieties and their catalytic activity?

A8: Research has demonstrated that the presence of acetic acid can significantly enhance the catalytic efficiency of iron(II) complexes containing this compound ligands in oxidation reactions using hydrogen peroxide. [] Acetic acid facilitates the formation of more reactive iron(III) hydroperoxo species, which are believed to be key intermediates in the catalytic cycle.

Q9: Are there any analytical methods specifically developed for the detection and quantification of this compound or its derivatives?

A9: Spectroscopic techniques like IR and 1H NMR are routinely employed for structural confirmation. [, ] For trace-level quantification, especially in the context of pharmaceutical analysis, highly sensitive methods like UPLC are utilized. [] These methods are essential for ensuring the quality and safety of drug substances containing this compound or its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。